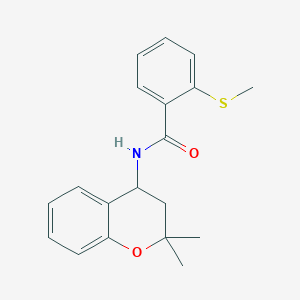
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide
Descripción general
Descripción
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide, also known as DMDB-MTBA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DMDB-MTBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes play a key role in the growth and proliferation of cancer cells, and by inhibiting their activity, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide may be able to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. Additionally, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide has been shown to have antimicrobial properties, and may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide for lab experiments is its potential as a tool for studying cancer and other diseases. Its anti-cancer properties make it a promising candidate for the development of new cancer treatments, and its neuroprotective effects may be useful in the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. The synthesis process is complex and requires specialized knowledge and equipment, and the exact mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for the study of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide. One area of focus is in the development of new cancer treatments. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide has shown promise in inhibiting the growth of tumors, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Additionally, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide may be useful in the treatment of neurodegenerative diseases, and further research may lead to the development of new drugs that can slow or stop the progression of these diseases. Finally, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide may be useful in the development of new antibiotics, which are urgently needed in the fight against antibiotic-resistant bacteria.
Aplicaciones Científicas De Investigación
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide has been shown to have anti-cancer properties, and it may be useful in the development of new cancer treatments. Other areas of study include its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-19(2)12-15(13-8-4-6-10-16(13)22-19)20-18(21)14-9-5-7-11-17(14)23-3/h4-11,15H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJLXGCZULRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-methylsulfanylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



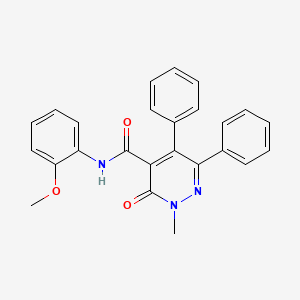
![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)

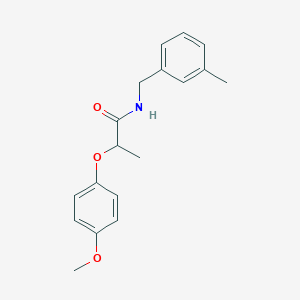
![5-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737134.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)
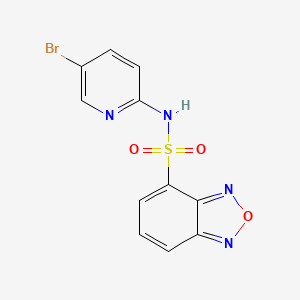
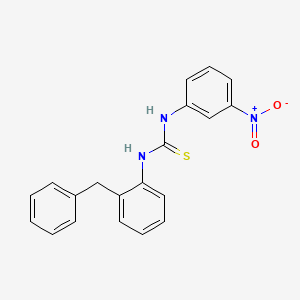
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)
![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)
![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)
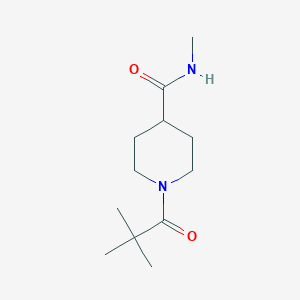
![3-butoxy-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4737194.png)
![8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4737197.png)